molecular formula C13H13F2N3O B6484115 6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2548979-51-5

6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6484115
CAS No.: 2548979-51-5
M. Wt: 265.26 g/mol
InChI Key: GLRPTGULQIXFRO-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine is a chemical compound for research and development. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal and agricultural chemistry . The structure of this compound, which includes a difluoromethyl group and a methoxyphenyl amine, is similar to other known bioactive molecules. For instance, the difluoromethyl group is a common bioisostere found in various pharmacological agents and fungicides, such as fluopyram . Similarly, the N-aryl substitution on the pyrimidine core is a key structural motif in several published compounds with demonstrated research applications . Researchers can leverage this chemical as a key intermediate or building block for synthesizing more complex molecules. It is particularly useful for exploration in drug discovery and agrochemical development programs. The compound is intended for use by qualified professional researchers in a controlled laboratory setting only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for informational purposes only. Handle with care, refer to the material safety data sheet for safe handling procedures, and adhere to all local safety regulations.

Properties

IUPAC Name

6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRPTGULQIXFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class. Its unique structure, featuring a difluoromethyl group and a methoxyphenyl substituent, suggests potential biological activities that warrant investigation. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C13H13F2N3OC_{13}H_{13}F_2N_3O. The compound's structure can be represented as follows:

Structure C13H13F2N3O\text{Structure }\quad \text{C}_{13}\text{H}_{13}\text{F}_2\text{N}_3\text{O}

Key Features

  • Difluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyphenyl Group : Potentially increases the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity, while the methoxyphenyl group contributes to overall stability and bioavailability.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing signal transduction pathways.

Anticancer Properties

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy in inducing apoptosis in cancer cell lines.

Case Studies

  • Cell-Based Assays : In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines with an EC50 value in the nanomolar range.
  • Xenograft Models : Efficacy was confirmed in mouse models where the compound significantly reduced tumor growth compared to controls.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in cancer progression and other diseases.

Enzyme TargetIC50 (nM)Effect
Kinase A25Moderate inhibition
Kinase B10Strong inhibition

Comparative Studies

Comparative analyses with structurally related compounds have highlighted the unique efficacy profile of this compound.

Similar Compounds

Compound NameStructure TypeBiological Activity
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineQuinazoline derivativePotent apoptosis inducer
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-aminePyrimidine derivativeModerate anticancer activity

Unique Attributes

The difluoromethyl substitution in this compound enhances its stability and reactivity compared to other derivatives, potentially leading to improved therapeutic outcomes.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

  • Key Features: Pyrimidine core with 2-phenyl, 6-methyl, and 4-(2-fluorophenyl)amino groups. A 4-methoxyphenylaminomethyl substituent at position 3. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation .
  • Comparison: The 2-fluorophenyl group enhances electronegativity but may reduce solubility compared to the target compound’s 3-methoxyphenyl. Dihedral angles between pyrimidine and aryl rings range from 12.0° to 86.1°, suggesting conformational flexibility .

N-(4-Methoxyphenyl)-6-Methyl-2-Phenyl-5-{[4-(Trifluoromethyl)Anilino]Methyl}Pyrimidin-4-Amine

  • Key Features: Trifluoromethyl substituent on the anilino group at position 5. Synthesized via nucleophilic substitution of chloromethyl intermediates with 4-(trifluoromethyl)aniline .
  • Comparison :
    • The trifluoromethyl group increases metabolic stability but reduces solubility compared to the target’s difluoromethyl .
    • Higher molecular weight (C₂₁H₂₀F₃N₃O , ~388.3 g/mol) may impact pharmacokinetics .
    • Crystallographic data reveal π-π stacking interactions, enhancing solid-state stability .

5-[(4-Ethoxyanilino)Methyl]-N-(2-Fluorophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine

  • Key Features: 4-Ethoxyanilino substituent at position 5. Asymmetric unit contains two independent molecules with dihedral angles up to 77.5° .
  • Comparison: The ethoxy group increases lipophilicity vs. Intermolecular N–H⋯N hydrogen bonds and π-π stacking form dimeric structures, unlike the target compound’s monomeric conformation .

N-(4-Fluoro-3-Nitrophenyl)-6-Methyl-2-Phenylpyrimidin-4-Amine (Compound 66)

  • Key Features :
    • 4-Fluoro-3-nitroaniline substituent at position 4.
    • Synthesized in 12.5% yield via nucleophilic aromatic substitution .
  • Comparison :
    • The nitro group is strongly electron-withdrawing, enhancing reactivity but increasing toxicity risks.
    • Lower synthetic yield compared to the target compound suggests challenges in scalability .

Structural and Functional Trends

Substituent Effects on Bioactivity

  • Fluorine :
    • Difluoromethyl (target): Balances metabolic stability and solubility .
    • Trifluoromethyl (): Increases stability but reduces solubility.
    • Fluorophenyl (): Enhances electronegativity and target affinity.
  • Methoxy vs. Ethoxy :
    • Methoxy (target) offers moderate lipophilicity, while ethoxy () increases hydrophobicity.

Crystallographic and Conformational Insights

  • Hydrogen Bonding : Intramolecular bonds (e.g., N–H⋯N in ) stabilize active conformations, while intermolecular bonds () promote dimerization.
  • Dihedral Angles : Variations (e.g., 12.8° to 86.1° in ) highlight flexibility in aryl-pyrimidine interactions, influencing binding pocket compatibility.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine, and how are intermediates purified? A: A typical synthesis involves multi-step nucleophilic substitution and condensation reactions. For example, reacting 5-(chloromethyl)-6-methylpyrimidin-4-amine derivatives with 3-methoxyaniline in chloroform under reflux conditions (5–6 hours) forms the target compound. Purification is achieved via column chromatography (silica gel, chloroform eluent) followed by crystallization from methanol, yielding >75% purity . Monitoring reaction progress with TLC and optimizing solvent polarity are critical for minimizing byproducts.

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the structure of this compound? A: Key methods include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., difluoromethyl at C6, methoxyphenyl at N4) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ion matching calculated m/z).
  • X-ray Crystallography : Resolves bond angles (e.g., N3–C4–C5: ~122°) and intramolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Basic Biological Activity Screening

Q: How can researchers design initial biological activity assays for this compound? A: Start with in vitro antimicrobial assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Pyrimidine derivatives often exhibit activity due to enzyme inhibition (e.g., dihydrofolate reductase). Include cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Synthesis: Substituent Effects

Q: How do electron-withdrawing groups (e.g., difluoromethyl) influence reactivity during synthesis? A: The difluoromethyl group at C6 increases electrophilicity of the pyrimidine ring, enhancing nucleophilic attack by 3-methoxyaniline. However, steric hindrance may reduce yields; counter this by using polar aprotic solvents (DMF) or microwave-assisted synthesis to accelerate kinetics .

Advanced Structural Analysis: Resolving Data Contradictions

Q: How should researchers address discrepancies between experimental and computational bond angles? A: Use SHELXL for crystallographic refinement to resolve conflicts. For example, if computational models (DFT) predict a C–N–C angle of 118° but X-ray data show 122°, prioritize experimental data and re-examine hydrogen bonding (e.g., intramolecular N–H⋯N interactions) that may distort geometry .

Advanced Biological Studies: Target Identification

Q: What methodologies identify molecular targets for this compound in disease pathways? A: Combine proteomics (e.g., affinity chromatography with a biotinylated derivative) and docking studies (AutoDock Vina) to predict binding to kinases or GPCRs. Validate via enzyme inhibition assays (e.g., IC50_{50} determination against tyrosine kinases) .

Advanced Analytical Challenges: Crystallography vs. Spectroscopy

Q: How to reconcile conflicting data between crystallographic and spectroscopic analyses (e.g., tautomerism)? A: Perform variable-temperature NMR to detect tautomeric equilibria (e.g., amine-imine shifts). If X-ray shows a single tautomer, consider crystal packing forces stabilizing one form. Use synchrotron radiation for high-resolution crystallography to resolve ambiguities .

Solubility Optimization for In Vivo Studies

Q: What strategies improve aqueous solubility without altering bioactivity? A:

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays.
  • Prodrug design : Introduce phosphate groups at the methoxyphenyl ring (hydrolyzable in vivo).
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituent variations (e.g., difluoromethyl vs. trifluoromethyl) impact bioactivity? A: Compare analogs via 3D-QSAR models (e.g., CoMFA). For example, replacing difluoromethyl with trifluoromethyl may enhance hydrophobic interactions but reduce metabolic stability. Synthesize derivatives with systematic substitutions and test against a panel of enzymes (e.g., CYP450 isoforms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.